molecular formula C20H24N4O B6106653 N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6106653
M. Wt: 336.4 g/mol
InChI Key: CWVOMXYAMAQGSR-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic heterocyclic compound within the pyrazolo[1,5-a]pyrimidine class. Its core structure consists of a pyrazolo-pyrimidine scaffold substituted with:

  • A cyclopentyl group at the N7 position.
  • A 4-methoxyphenyl group at position 2.
  • Methyl groups at positions 3 and 3.

Properties

IUPAC Name

N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-13-12-18(22-16-6-4-5-7-16)24-20(21-13)14(2)19(23-24)15-8-10-17(25-3)11-9-15/h8-12,16,22H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVOMXYAMAQGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Key Features Biological Activities
Target Compound :
N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- N7: Cyclopentyl
- C2: 4-Methoxyphenyl
- C3/C5: Methyl
High lipophilicity due to methoxy and cyclopentyl groups; potential kinase inhibition Likely anticancer/anti-inflammatory (inferred from analogs)
N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine () - N7: Cyclohexyl
- C2: 4-Methoxyphenyl
Increased steric bulk vs. cyclopentyl; similar hydrophobicity Preclinical inhibition of cancer cell lines; anti-inflammatory
N-(4-chlorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine () - N7: 4-Chlorophenyl
- C2: Phenyl
Electron-withdrawing Cl enhances reactivity; altered target affinity Anticancer via enzyme/receptor modulation
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine () - N7: Dimethoxyphenethyl
- C2: 4-Methoxyphenyl
Extended alkyl chain improves solubility; multiple methoxy groups enhance binding Kinase inhibition; potential CNS applications
N-cyclopentyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine () - C2: Trifluoromethyl
- C3: 4-Methylphenyl
CF3 group increases stability and lipophilicity Enhanced pharmacokinetics; anticancer applications

Impact of Substituents on Properties and Bioactivity

  • N7 Substituents: Cyclopentyl vs. Aromatic vs. Aliphatic Groups: Aromatic N7 substituents (e.g., 4-chlorophenyl in ) may improve target specificity but reduce metabolic stability compared to aliphatic groups like cyclopentyl .
  • C2 Substituents: 4-Methoxyphenyl: Enhances hydrophobicity and π-π stacking with biological targets (e.g., kinases) . Trifluoromethyl (): Increases electronegativity and metabolic stability, favoring prolonged activity .
  • C3/C5 Methyl Groups : These groups are conserved across most analogs, suggesting their role in maintaining scaffold rigidity and moderate steric effects .

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